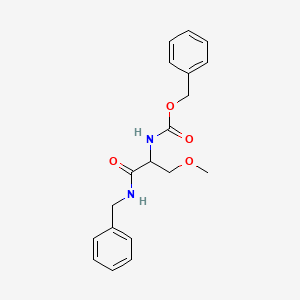
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound contains a benzyl group, a carbobenzyloxyamino group, and a methoxypropionamide moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate typically involves the protection of amines using carbamate protecting groups such as the benzyl carbamate (Cbz) group. The reaction conditions often include the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides with high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an allosteric modulator of certain enzymes or receptors, influencing their activity and downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): A hybrid anticonvulsant with broad-spectrum activity.
N-Benzyl-2-phenylethylamine derivatives: Compounds with psychoactive properties and potential therapeutic applications.
Uniqueness
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C19H22N2O4 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
benzyl N-[1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H22N2O4/c1-24-14-17(18(22)20-12-15-8-4-2-5-9-15)21-19(23)25-13-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,20,22)(H,21,23) |
Clave InChI |
BLCQPSZZLKONNI-UHFFFAOYSA-N |
SMILES canónico |
COCC(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














